4-(3-Methoxypropyl)piperidine

Übersicht

Beschreibung

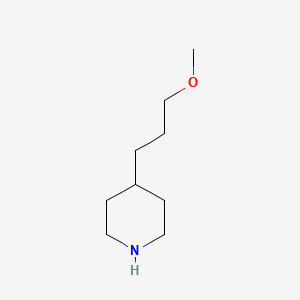

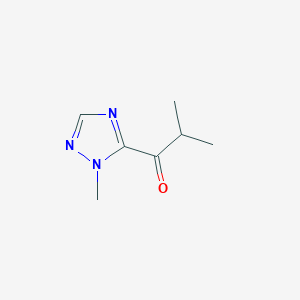

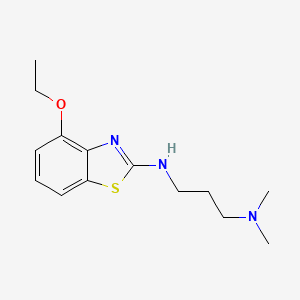

“4-(3-Methoxypropyl)piperidine” is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound has a molecular formula of C9H19NO and a molecular weight of 157.25 .

Synthesis Analysis

Piperidines can be prepared either by nickel-catalyzed hydrogenation of pyridine or by cobalt-catalyzed hydrogenolysis of tetrahydrofurylamine . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “4-(3-Methoxypropyl)piperidine” consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical form of “4-(3-Methoxypropyl)piperidine” is a liquid . It has a density of 0.876±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacology

Piperidine derivatives have been studied for their potential pharmacological properties. For example, certain piperidine structures have shown effectiveness in cholinesterase inhibition, which is significant in treating conditions like Alzheimer’s disease . Additionally, they have been found essential for monoamine oxidase B inhibition, relevant in managing Parkinson’s disease .

Anticancer Research

In the realm of cancer research, piperidine compounds have been observed to influence cell migration and apoptosis pathways. They can upregulate E-cadherin and downregulate N-cadherin and Vimentin, affecting cell adhesion and migration in prostate cancer cells . Piperidine derivatives also activate caspase-3-dependent apoptotic pathways, which are crucial for programmed cell death in cancer cells .

Antioxidant Properties

Piperine, a compound related to piperidine, has demonstrated antioxidant effects. It reduced lipid peroxidation and stimulated glutathione levels in the striatum of rats, indicating its potential as an antioxidant .

Chemical Synthesis

Piperidine derivatives are valuable in chemical synthesis for creating complex molecular structures. They serve as building blocks in synthesizing various chemical compounds due to their stability and reactivity .

Material Science

The structural properties of piperidine derivatives make them suitable for material science applications. Their stability under different conditions can be advantageous in developing new materials with specific desired properties .

Analytical Chemistry

In analytical chemistry, piperidine derivatives can be used as reagents or catalysts due to their chemical properties, aiding in various analytical processes .

Safety and Hazards

“4-(3-Methoxypropyl)piperidine” is classified as having acute toxicity (Category 4, Oral and Dermal), skin corrosion (Sub-category 1B), and is hazardous to the aquatic environment (long-term, Chronic - Category Chronic 3) . It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage .

Wirkmechanismus

Target of Action

The primary target of 4-(3-Methoxypropyl)piperidine is the 5-HT4 receptor . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has roles in various physiological functions such as mood and behavior regulation, nausea, and intestinal movement .

Mode of Action

4-(3-Methoxypropyl)piperidine acts as a selective agonist at the 5-HT4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 4-(3-Methoxypropyl)piperidine binds to the 5-HT4 receptor, mimicking the action of serotonin, thereby activating the receptor .

Result of Action

The activation of the 5-HT4 receptor by 4-(3-Methoxypropyl)piperidine can lead to various physiological responses. For instance, it has been used as a synthetic intermediate in the synthesis of Prucalopride Succinate, a drug used for chronic constipation . .

Eigenschaften

IUPAC Name |

4-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGRYWQFPZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650846 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropyl)piperidine | |

CAS RN |

858260-60-3 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)

![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)